molecular formula C21H27ClN6O2 B1207399 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B1207399
M. Wt: 430.9 g/mol
InChI Key: ZWHCMCUJSHPCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a piperazine ring, a methyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of diethanolamine with thionyl chloride to produce di(2-chloroethyl)methylamine hydrochloride. This intermediate is then reacted with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride. Finally, this compound undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
  • 8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine

Uniqueness

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-5-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)16-8-6-7-15(22)14-16/h6-8,14H,3-5,9-13H2,1-2H3,(H,24,29,30)

InChI Key

ZWHCMCUJSHPCFE-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
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8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
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8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
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8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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